Pimagedine monosulfate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

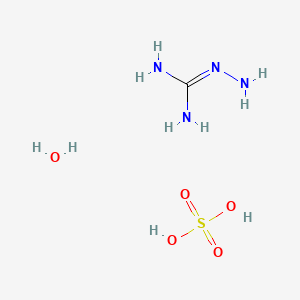

Pimagedine monosulfate monohydrate is the sulfate monohydrate salt form of aminoguanidine (chemical formula: CH₆N₄), a nitric oxide synthase (NOS) inhibitor with antidiabetic applications. It is regulated by the U.S. Food and Drug Administration (FDA) under Unique Ingredient Identifier (UNII) SCQ4EZQ113 and classified under the therapeutic category "Antidiabetic and hyperglycemic glinides" . The compound exists in multiple salt forms, including sulfate, hydrochloride, and nitrate, with the monosulfate monohydrate variant offering optimized physicochemical properties for pharmaceutical use . Its primary mechanism involves inhibiting NOS, a key enzyme in nitric oxide production, which is implicated in diabetic complications such as nephropathy and retinopathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The single crystal of aminoguanidine sulfate monohydrate can be obtained through a process involving X-ray diffraction analysis . The compound is synthesized by reacting aminoguanidine with sulfuric acid in the presence of water. The reaction conditions typically involve controlled temperatures and specific molar ratios to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of aminoguanidine sulfate monohydrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Aminoguanidine sulfate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Oxidation: Aminoguanidine sulfate monohydrate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoguanidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.

Scientific Research Applications

Diabetic Nephropathy

Pimagedine has been investigated for its role in preventing or slowing the progression of diabetic nephropathy. Clinical trials have shown mixed results; while some studies indicated a reduction in proteinuria and improvement in renal function, others were halted due to safety concerns and lack of efficacy .

Cardiovascular Health

The compound's ability to inhibit AGE formation suggests a potential role in protecting against cardiovascular diseases linked to diabetes. AGEs contribute to vascular stiffness and endothelial dysfunction, making their inhibition a target for therapeutic intervention .

Case Studies

Research Applications Beyond Diabetes

Pimagedine's properties extend beyond diabetes management:

- Wound Healing : Its potential as a wound healing agent is being explored due to its role in modulating inflammation and promoting tissue repair.

- Neuroprotection : Research indicates that Pimagedine may protect against neurodegenerative conditions by reducing AGE accumulation in neural tissues.

- Manufacturing Processes : The compound is utilized as a pharmaceutical aid in drug formulations, enhancing stability and bioavailability .

Mechanism of Action

Aminoguanidine sulfate monohydrate exerts its effects through several mechanisms:

Inhibition of Advanced Glycosylation End Products (AGEs): Aminoguanidine inhibits the formation of AGEs, which are associated with the pathogenesis of diabetes complications and cardiovascular changes in aging.

Inhibition of Nitric Oxide Synthase: The compound inhibits nitric oxide synthase, particularly the inducible isoform, which is involved in the production of large quantities of nitric oxide in response to cytokines.

Inhibition of Diamine Oxidase: Aminoguanidine inhibits diamine oxidase, an enzyme that catalyzes the degradation of biologically active diamines such as histamine and putrescine.

Comparison with Similar Compounds

Comparison with Other Aminoguanidine Salts

Aminoguanidine (pimagedine) is commercially available in multiple salt forms to enhance solubility, stability, and bioavailability. Key differences between these salts include:

The sulfate form is preferred for its balanced solubility and stability, whereas the hydrochloride and nitrate salts are utilized in niche research contexts .

Comparison with Saxagliptin Monohydrate

Saxagliptin monohydrate (C₁₈H₂₅N₃O₂·H₂O) is another FDA-approved antidiabetic agent but operates via a distinct mechanism (dipeptidyl peptidase-4 (DPP-4) inhibition). The table below highlights key contrasts:

While both compounds target diabetes, pimagedine focuses on mitigating oxidative stress and vascular complications, whereas saxagliptin enhances incretin hormone activity to regulate blood glucose .

Comparison with Sitagliptin Phosphate Hydrate

Sitagliptin phosphate hydrate (C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O) is another DPP-4 inhibitor but differs structurally and pharmacokinetically from pimagedine:

Sitagliptin’s fluorinated structure enhances metabolic stability, whereas pimagedine’s smaller guanidine backbone allows for broader enzyme interaction .

Biological Activity

Pimagedine monosulfate monohydrate, commonly known as aminoguanidine, is a small molecule primarily investigated for its role in inhibiting the formation of advanced glycation end-products (AGEs). This compound has garnered attention for its potential therapeutic applications, particularly in diabetic nephropathy and other conditions associated with oxidative stress and inflammation. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Pimagedine functions primarily as an inhibitor of various enzymes and pathways involved in the formation of AGEs. Its mechanisms include:

- Inhibition of Glycation : Pimagedine reacts with reactive dicarbonyl compounds such as methylglyoxal and glyoxal, preventing their interaction with proteins and subsequent glycation. This reaction results in the formation of less reactive heterocycles, thus reducing AGE accumulation .

- Nitric Oxide Synthase Inhibition : The compound also inhibits nitric oxide synthase (NOS), which may contribute to its effects on vascular health by modulating nitric oxide levels—an important signaling molecule in cardiovascular physiology .

- Diamine Oxidase Inhibition : Pimagedine inhibits diamine oxidase, an enzyme involved in the metabolism of polyamines which are critical for cell growth and differentiation .

1. Anti-Glycation Effects

Pimagedine has been shown to significantly reduce the formation of AGEs in various experimental models. For instance, it has been documented that aminoguanidine can decrease AGE levels in diabetic rats, suggesting its protective role against diabetes-induced complications .

2. Vascular Protection

Research indicates that pimagedine may protect against vascular complications associated with diabetes by reducing oxidative stress and inflammation. In animal studies, it has been shown to improve endothelial function and reduce markers of vascular damage .

3. Neuroprotective Properties

There is emerging evidence that pimagedine may exert neuroprotective effects. Studies have suggested that by inhibiting the formation of AGEs, pimagedine may help mitigate neurodegenerative processes linked to diseases such as Alzheimer's .

Case Studies

Case Study 1: Diabetic Nephropathy

A clinical trial investigated the efficacy of pimagedine in patients with type 2 diabetes and overt nephropathy. While initial results indicated potential benefits in reducing proteinuria (a marker of kidney damage), the study was terminated due to safety concerns related to side effects such as increased risk of adverse events .

Case Study 2: Cardiovascular Health

In a study involving diabetic rats, treatment with pimagedine resulted in improved vascular reactivity and reduced levels of inflammatory markers compared to untreated controls. These findings suggest a potential role for pimagedine in managing cardiovascular complications related to diabetes .

Research Findings

Properties

CAS No. |

540466-64-6 |

|---|---|

Molecular Formula |

CH10N4O5S |

Molecular Weight |

190.18 g/mol |

IUPAC Name |

2-aminoguanidine;sulfuric acid;hydrate |

InChI |

InChI=1S/CH6N4.H2O4S.H2O/c2-1(3)5-4;1-5(2,3)4;/h4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |

InChI Key |

CZZHJQQLODKQEU-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(N)N.O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.